[(2S,5R)-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate
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Overview
Description
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-acetate is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside found in DNA. This compound is known for its antiviral properties and is used in various scientific research applications, particularly in the field of virology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-acetate typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Dehydration: Thymidine undergoes a dehydration reaction to form 2’,3’-didehydro-3’-deoxythymidine.
Acetylation: The final step involves the acetylation of the 5’-hydroxyl group to produce Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thymidine are dehydrated and acetylated using industrial reactors.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can also undergo reduction reactions to yield other nucleoside analogs.
Substitution: Substitution reactions can occur at the 5’-acetate group, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include different nucleoside analogs with potential antiviral properties .
Scientific Research Applications
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-acetate has several scientific research applications:
Virology: It is used as an antiviral agent, particularly in the study of HIV and other retroviruses.
Cell Biology: This compound is used to study cell proliferation and DNA synthesis.
Pharmacology: It is investigated for its potential therapeutic applications in treating viral infections.
Biochemistry: Researchers use it to study enzyme interactions and nucleoside metabolism.
Mechanism of Action
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-acetate exerts its effects by inhibiting viral reverse transcriptase, an enzyme crucial for the replication of retroviruses. The compound is incorporated into the viral DNA, causing chain termination and preventing further replication . This mechanism is similar to other nucleoside analogs used in antiviral therapy .
Comparison with Similar Compounds
Similar Compounds
Thymidine: The naturally occurring nucleoside in DNA.
2’,3’-Dideoxyinosine: Another nucleoside analog with antiviral properties.
3’-Azido-3’-deoxythymidine:
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-acetate is unique due to its specific structure, which allows it to effectively inhibit viral reverse transcriptase with minimal toxicity to host cells . This makes it a valuable compound in antiviral research and therapy .
Properties
IUPAC Name |
[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-7-5-14(12(17)13-11(7)16)10-4-3-9(19-10)6-18-8(2)15/h3-5,9-10H,6H2,1-2H3,(H,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDSTUDQCSMSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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